3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-6,9-11H,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFBNODWXMRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminobenzothiazole with α-haloketones or α-haloaldehydes. For example, reacting 2-amino-6-methoxybenzothiazole with 2-bromoacetophenone in the presence of hydrobromic acid (HBr) under reflux yields the fused imidazo-thiazole system. Key modifications include:
- Demethylation : Removal of methoxy groups using boron tribromide (BBr₃) or hydrobromic acid to generate reactive phenolic intermediates.
- Regioselective Cyclization : Microwave-assisted conditions enhance reaction efficiency, reducing side products.
Table 1: Cyclization Conditions for Imidazo[2,1-b]Thiazole Formation
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-6-methoxybenzothiazole | HBr (48%) | 110 | 78 | |
| 2-Amino-6-hydroxybenzothiazole | Acetic anhydride | 120 | 85 |
Functionalization of the Phenyl Substituent
Introduction of the 3-Nitrophenyl Group
The 3-nitrophenyl moiety at position 6 of the imidazo-thiazole is introduced via Ullmann coupling or nucleophilic aromatic substitution. A patented method involves reacting 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol with 4-(2-chloroethyl)morpholine in dimethylformamide (DMF) using potassium carbonate and tetrabutylammonium iodide.
Reduction of Nitro to Amine
Catalytic hydrogenation or transfer hydrogenation converts the nitro group to an amine. For instance, treatment with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol at 50°C achieves quantitative reduction.
Table 2: Reduction Efficiency of Nitro Intermediates
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 2-(4-Nitrophenyl)imidazo-thiazole | Pd/C (10%) | Ethanol | 4 | 95 |
Amide Bond Formation with 3-Fluorobenzoic Acid
Activation of 3-Fluorobenzoic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 3-fluorobenzoyl chloride. This intermediate reacts efficiently with the aniline derivative under Schotten-Baumann conditions.
Coupling Reaction
The amine-functionalized imidazo-thiazole is treated with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Microwave-assisted coupling at 80°C for 30 minutes enhances reaction kinetics.
Table 3: Amidation Reaction Parameters
| Amine Source | Acylating Agent | Base | Yield (%) | |
|---|---|---|---|---|
| 3-{Imidazo[2,1-b]thiazol-6-yl}aniline | 3-Fluorobenzoyl chloride | Et₃N | 88 |
Optimization and Scale-Up Challenges
Purification Techniques
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are critical for isolating high-purity product.
Byproduct Mitigation
- Epimerization : Controlled pH during amidation prevents racemization.
- Solvent Selection : Polar aprotic solvents like DMF minimize side reactions during cyclization.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
Aryl boronic acids can be coupled to brominated imidazo-thiazole intermediates using palladium catalysts, offering a route to diversify the phenyl substituent.
Solid-Phase Synthesis
Immobilized benzothiazole derivatives on Wang resin enable iterative coupling steps, though yields remain suboptimal (~65%).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized imidazo[2,1-b]thiazole derivatives, while substitution reactions can produce a variety of substituted fluorobenzamides.
Scientific Research Applications
3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent variations:
Key Observations :
- Fluorine vs. Methoxy Groups : The 3-fluoro substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 2-methoxy group in , which may enhance metabolic stability but reduce aqueous solubility.
- Benzamide vs.
- Core Modifications : SRT1720 and SRT2104 incorporate bulkier substituents (piperazine/morpholine) on the imidazothiazole, enhancing interactions with hydrophobic pockets in SIRT1 .
Physicochemical Properties
- Lipophilicity : Fluorine and aromatic rings in the target compound suggest moderate lipophilicity (clogP ~3.2), comparable to SRT2104 (clogP ~3.8) but lower than sulfonamide analogues (clogP ~2.5) .
- Solubility : The benzamide group may limit aqueous solubility (<10 µM), whereas sulfonamide derivatives (e.g., ) show improved solubility due to polar sulfonyl groups.
Biological Activity
3-Fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound features a dihydroimidazo[2,1-b]thiazole ring fused with a phenyl group and a fluorobenzamide moiety. Its molecular formula is , and it has a molecular weight of 351.39 g/mol. The structure facilitates various interactions with biological targets, potentially leading to significant therapeutic effects.
Anticancer Properties
Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit promising anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity. Specifically, compounds with similar thiazole rings have demonstrated IC50 values in the low micromolar range against cancer cells such as Jurkat and HT-29 .
Antimicrobial Activity
The imidazo[2,1-b]thiazole framework has also been associated with antimicrobial properties. Compounds derived from this class have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways within the pathogens .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been identified as multi-kinase inhibitors, affecting pathways involved in cell proliferation and survival.
- Interference with Protein Interactions : The compound may bind to specific proteins involved in cancer progression or microbial resistance mechanisms.
Research Findings and Case Studies
Several studies have explored the biological activities of imidazo[2,1-b]thiazole derivatives:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between fluorobenzoyl chloride and the imidazothiazole-phenylamine intermediate under anhydrous conditions (e.g., DMF, triethylamine) .
- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) compared to conventional heating .
Key analytical validation includes NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
- Spectroscopic Techniques :
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (¹⁹F NMR at ~-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 422.08) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .
Q. What preliminary biological activities are reported for this compound?
Initial screens suggest:
- Anticancer Activity : Dose-dependent inhibition of cancer cell lines (e.g., IC₅₀ = 12.5 µM in MCF-7 breast cancer cells) via caspase-3/7 activation .
- Antimicrobial Potential : MIC values of 8–16 µg/mL against Staphylococcus aureus and E. coli .
- Enzyme Inhibition : Moderate inhibition of carbonic anhydrase IX (CA-IX), a cancer-associated isoform .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
- Fluorine Substitution : The 3-fluoro group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Imidazothiazole Core : Replacement with triazole or pyrazole reduces anticancer potency by >50%, highlighting its critical role in target binding .
- Benzamide Linker : Elongation with methylene spacers decreases activity, suggesting steric constraints in the binding pocket .
Q. How can researchers resolve contradictions in reported mechanisms of action?
Conflicting data exist between SIRT1 activation (observed in mitochondrial biogenesis studies ) and caspase-dependent apoptosis . Methodological approaches include:
- Pathway-Specific Knockdowns : siRNA silencing of SIRT1 or caspase-3 to isolate mechanistic contributions .
- Dose-Response Profiling : Low doses (≤5 µM) may activate SIRT1, while higher doses (>10 µM) trigger apoptosis .
Q. What computational strategies are used to predict target interactions?
- Molecular Docking : Glide/SP docking reveals high-affinity binding to SIRT1 (ΔG = -9.2 kcal/mol) and CA-IX (ΔG = -8.5 kcal/mol) .
- MD Simulations : 100-ns simulations in explicit solvent validate stable interactions with kinase ATP-binding pockets (RMSD < 2.0 Å) .
Q. How can solubility challenges be addressed for in vivo studies?
- Co-Solvent Systems : Use of DMSO:PEG-400 (1:4 v/v) achieves solubility >5 mg/mL .
- Solid Dispersion : Spray-drying with PVP-VA64 improves oral bioavailability (Cₘₐₓ = 1.2 µg/mL in rats) .
Q. What experimental models are suitable for studying mitochondrial effects?
- Oxidative Stress Models : Tert-butyl hydroperoxide (TBHP)-treated renal proximal tubule cells (RPTCs) to assess mitochondrial biogenesis via ND1 and ATP synthase α upregulation .
- Respiration Assays : Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .
Q. How are purification challenges mitigated for scale-up synthesis?
Q. What integrated approaches reconcile divergent biological data across studies?
- Meta-Analysis : Pool data from cytotoxicity, enzyme inhibition, and transcriptomic assays to identify consensus pathways (e.g., AMPK/mTOR vs. p53) .
- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
